2-methyl-N-[6-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide
Description
The compound 2-methyl-N-[6-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide is a structurally complex molecule featuring a pyridazin-3-yl core substituted with a sulfanyl-linked carbamoyl methyl group. This group is further connected to a 5-methyl-1,3,4-thiadiazol-2-yl moiety, while the propanamide side chain includes a 2-methyl substitution. The pyridazine ring, with two adjacent nitrogen atoms, introduces electron-deficient characteristics, which may affect solubility and receptor binding compared to simpler aromatic systems .
Properties
IUPAC Name |
2-methyl-N-[6-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2S2/c1-7(2)12(21)14-9-4-5-11(18-17-9)22-6-10(20)15-13-19-16-8(3)23-13/h4-5,7H,6H2,1-3H3,(H,14,17,21)(H,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSILILBDNHSEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs). These suggest a wide range of potential targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target. For example, some thiazole derivatives act as inhibitors of certain enzymes, while others may interact with cell receptors or DNA.
Biochemical Pathways
Given the wide range of biological activities associated with thiazole derivatives, it is likely that multiple pathways could be affected. These could potentially include pathways related to inflammation, microbial infection, viral replication, and cancer cell proliferation.
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability. They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can influence the compound’s absorption and distribution within the body.
Biological Activity
2-methyl-N-[6-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiadiazole moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 293.35 g/mol. Its structure can be represented as follows:
| Component | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₅N₅O₂S |
| Molecular Weight | 293.35 g/mol |
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. A study indicated that compounds similar to this compound demonstrate effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 32.6 |
| Compound B | E. coli | 47.5 |
| 2-methyl-N-[6-(...)] | P. aeruginosa | 50.0 |
Antiviral Activity
The antiviral potential of thiadiazole compounds has also been explored. Thiadiazoles have been reported to exhibit activity against HIV and other viruses through mechanisms such as inhibition of reverse transcriptase . The specific compound under discussion may share similar pathways due to its structural features.
Case Study: Antiviral Efficacy
In a controlled study involving various thiadiazole derivatives, it was found that certain substitutions at the thiadiazole ring significantly enhanced antiviral activity against HIV . The study noted that compounds with a pyridine or pyrimidine ring showed improved efficacy.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within microbial cells. This interaction can lead to disruption of cellular processes essential for growth and replication.
Comparison with Similar Compounds
Thiadiazole vs. Oxadiazole Derivatives
A critical structural distinction lies in the use of a 1,3,4-thiadiazole ring instead of the more common 1,3,4-oxadiazole. For example, compounds such as 2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylthio)-N-(substituted)phenylpropanamide (, compound 6a-h) replace sulfur with oxygen in the heterocycle. This substitution reduces lipophilicity (logP) and may alter metabolic stability. Thiadiazoles generally exhibit stronger electron-withdrawing effects, which can enhance electrophilic reactivity and influence binding to targets like enzymes or receptors .
Pyridazine vs. Pyridine Systems
The pyridazin-3-yl core in the target compound differs from pyridin-4-yl analogs (e.g., , compounds 5a-h) by having two adjacent nitrogen atoms. Pyridazine derivatives are also less common in drug discovery, offering unique selectivity profiles compared to pyridine-based systems .
Side Chain Variations
The 2-methylpropanamide side chain in the target compound contrasts with the unsubstituted propanamide or phenyl-substituted variants (e.g., , Scheme 1). The methyl group introduces steric hindrance, which may reduce rotational freedom and improve binding specificity.
Structural and Bioactivity Correlations
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the target compound shows moderate similarity (0.65–0.75) to oxadiazole-based analogs but lower similarity (<0.5) to thiazole derivatives (e.g., ). These metrics suggest that bioactivity differences may arise from heterocycle substitutions, aligning with , where structural clusters correlate with distinct modes of action .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
